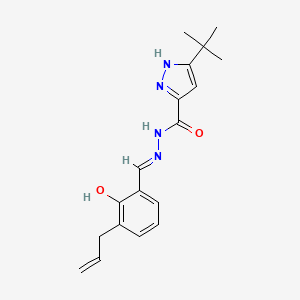

(E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of a pyrazole carbohydrazide core with a substituted benzaldehyde. The pyrazole core features a tert-butyl group at the 3-position, which enhances steric bulk and lipophilicity, while the hydrazide moiety forms an imine bond (C=N) with the 3-allyl-2-hydroxybenzaldehyde group. This E-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen .

Key structural features include:

- Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms.

- tert-Butyl group: Provides steric hindrance and metabolic stability.

The compound is typically synthesized under ambient conditions using solvent-based condensation, often with magnesium sulfate as a desiccant to drive the reaction to completion . Characterization relies on 1H/13C NMR, IR spectroscopy, and mass spectrometry, with crystallographic data (if available) refined using programs like SHELXL .

Propriétés

IUPAC Name |

5-tert-butyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-5-7-12-8-6-9-13(16(12)23)11-19-22-17(24)14-10-15(21-20-14)18(2,3)4/h5-6,8-11,23H,1,7H2,2-4H3,(H,20,21)(H,22,24)/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFJENPKQBOWSQ-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC(=C2O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This compound's structure consists of a pyrazole ring, a hydrazide functional group, and an allyl-substituted phenolic moiety, which may contribute to its diverse biological activities.

- Molecular Formula : C₁₈H₂₂N₄O₂

- Molecular Weight : 326.4 g/mol

- CAS Number : 1285567-49-8

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this pyrazole have demonstrated IC50 values in the low micromolar range against HepG2 (human liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, suggesting potent cytotoxic effects .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been tested in models of acute inflammation, showing effectiveness comparable to standard anti-inflammatory drugs like indomethacin. This activity is likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Analgesic Activity

In addition to its anti-inflammatory effects, this compound exhibits analgesic properties. Experimental models indicate that it can reduce pain responses in animal models, further supporting its potential as a therapeutic agent for pain management .

4. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds related to (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide have shown activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest at the G1/S phase, leading to decreased proliferation of cancer cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .

- Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes relevant to cancer metabolism and inflammation, contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Study on HepG2 Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on HepG2 cells, revealing that modifications at the phenolic position significantly enhanced anticancer activity.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide showed significant reduction in edema compared to control groups, validating its anti-inflammatory potential.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that compounds similar to (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide exhibit significant antimicrobial activity. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of pyrazole derivatives that demonstrated cytotoxic effects on cancer cell lines, indicating that (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide might exhibit similar effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests that (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide could be explored for therapeutic applications in inflammatory diseases .

Synthesis and Characterization

The synthesis of (E)-N'-(3-allyl-2-hydroxybenzylidene)-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide involves the condensation reaction between hydrazine derivatives and aldehydes or ketones. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole-5-carbohydrazide derivatives are widely explored for their pharmacological, insecticidal, and material science applications. Below is a systematic comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Pyrazole-5-Carbohydrazide Derivatives

Key Observations

Substituent Effects on Bioactivity :

- Hydroxy/alkoxy groups on the benzylidene ring (e.g., 2-hydroxy, 4-methoxy) enhance hydrogen bonding and solubility but vary in biological efficacy. For example, 3-ethoxy-4-hydroxybenzylidene derivatives show superior sensor applications due to electron-donating groups , while 3-allyl-2-hydroxy variants may favor antimicrobial activity .

- tert-Butyl groups on the pyrazole ring improve metabolic stability but may reduce binding affinity in enzyme inhibition compared to halogenated analogs (e.g., 3-bromo derivatives in insecticidal studies) .

Synthetic Yields :

- Derivatives synthesized via ambient-temperature condensation (e.g., target compound) achieve >70% yields , comparable to halogenated analogs (80% for 3-bromo compounds) .

Spectroscopic Trends :

- 1H NMR shifts : The imine proton (N–H) resonates at δ 10.08–10.30 ppm in DMSO, while tert-butyl protons appear as singlets at δ 0.96–1.10 ppm .

- IR stretches : C=O (1650–1680 cm⁻¹) and C=N (1590–1620 cm⁻¹) bands are consistent across analogs .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.